Journal Name:Heteroatom Chemistry
Journal ISSN:1042-7163
IF:1.48
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1098-1071
Year of Origin:1990
Publisher:Wiley-Blackwell
Number of Articles Per Year:64
Publishing Cycle:Bimonthly
OA or Not:Not
Micro-sized porous bulk bismuth caged by carbon for fast charging and ultralong cycling in sodium-ion batteries
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-06-22 , DOI: 10.1016/j.xcrp.2023.101463
Bulk bismuth, which has a large tap density and low specific surface area, is considered a promising anode material for sodium-ion batteries. However, bulk bismuth suffers from pulverization upon cycling and sluggish sodium-ion diffusion. Herein, we report micro-sized porous bulk bismuth particles caged by carbon (P-Bi/C) with micro- and nanoscale elements as anodes for sodium-ion batteries. Bicontinuous nanopores provide buffer spaces to accommodate volume expansion of bismuth during cycling, while interconnected bismuth nanoligaments maintain excellent electrochemical stability. Moreover, the reversible formation of NaBi and hexagonal Na3Bi phases with high sodium-ion diffusivity enables fast electron and ion transport. The P-Bi/C anode has a high initial Coulombic efficiency of 95.2%, a high rate capability of 153.2 mAh g−1 at 150C (1C = 400 mA g−1), and excellent cycling stability for over 20,000 cycles. This work aims to advance practical applications for bismuth in fast-charging sodium-ion batteries.
Detail
Defect activation of atomically thin electrocatalysts for the oxygen evolution reaction
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-06-27 , DOI: 10.1016/j.xcrp.2023.101471
Atomically thin materials with unique physicochemical properties have emerged as promising electrocatalysts for the oxygen evolution reaction. Despite the advantages of atomic thickness, large specific surface area, and highly active surface, their catalytic performance still does not meet the requirements for commercial application. As a solution, defect activation is normally utilized to modulate the electronic structure and promote catalytic activity. Herein, we systematically review different defect activation strategies, analyze their effects on electrocatalytic performance, and expound on the relationship between the electronic structure and electrochemical properties. In addition, viable techniques that enable the observation, detection, and analysis of defects at the atomic level are introduced. Finally, the challenge and perspective of defect activation strategies for atomically thin electrocatalysts are discussed.
Detail
Repairable reinforced composites of 1D TiO2 lepidocrocite mesoparticles and thiol-yne click networks via alkylborane-initiated in situ polymerization
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-05-31 , DOI: 10.1016/j.xcrp.2023.101434
Synthesizing high-performance, multifunctional composites often entails poor filler dispersion, complex processes, or limited processing conditions. Hence, the advent of versatile syntheses employing simple conditions, inexpensive fillers, standard equipment, and robust reactions could expand attainable composites having enhanced performance, functionality, and customizability. We report on the synthesis of a novel multifunctional elastomeric composite from a new, reinforcing titania-based filler and a repairable, dynamic-covalent thiol-yne network or dissociative covalent adaptable network. Composites were processed by in situ polymerization via thiol-yne “click” chemistry initiated with a trialkylborane. Composite processing yields quantitative monomer conversion and uniform filler dispersion. The filler was a titania-based mesoparticle, self-assembled from 1D lepidocrocite nanofilaments through a recently discovered, scalable, and nearly universal route to wide-ranging nanostructures. A 47-fold enhancement in the modulus was achieved with 60 wt % filler versus the neat polymer, agreeing with theory. The reinforced, cross-linked composites were multifunctional, providing reprocessability over multiple damage-repair cycles with restoration of their mechanical properties.
Detail
Screening and mechanistic study of bimetallic catalysts for the electrosynthesis of urea from carbon dioxide and dinitrogen
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-05-30 , DOI: 10.1016/j.xcrp.2023.101435
Electrocatalytic conversion of dinitrogen and carbon dioxide directly to urea by C–N coupling could be an eco-friendly alternative to the current synthetic route, which uses ammonia produced via the Haber-Bosch process. Recent experiments have shown that bimetallic catalysts with defective configurations can be synthesized. However, diverse possible element combinations and unclear mechanisms are challenges in their rational design. Here, in-depth calculations are performed to investigate the catalytic performance of a series of bimetals anchored on N-doped graphene. Through a two-step screening strategy and investigation of free energy, a Ti-Co@NC catalyst is found to exhibit an ultra-low onset potential of 0.23 V, catalyzing the reaction efficiently. Furthermore, molecular electrostatic potential maps and dual descriptor diagrams reveal that CO prefers to tilt-attack ∗N2 to promote C–N coupling effectively. The reaction process can be enhanced by controlling the transfer of electrons between two metallic sites. These results will increase the understanding of C–N coupling in urea electrosynthesis and inspire rational catalyst design.
Detail
One-pot solution synthesis of 2D-3D mixed-dimensional perovskite crystalline lateral heterostructures
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-06-01 , DOI: 10.1016/j.xcrp.2023.101447
Halide perovskites, owing to their excellent characteristics, have demonstrated huge potential in next-generation optoelectronic applications. Creating perovskite heterostructures, featuring the spatial modulation of physical properties, is expected to further boost device performance and open up new realms; however, direct growth of spatially defined mixed-dimensional lateral heterostructures remains a significant challenge. Here, we present a one-pot solution synthesis of two-three-dimensional (2D-3D) perovskite crystalline lateral heterostructures, leveraging their different temperature-dependent solubilities. A series of lateral heterostructures is demonstrated with well-defined interfaces and clear structural and optical modulations. Benefiting from the built-in field that effectively suppresses the dark current and separates the photogenerated carriers, the proof-of-concept photodetectors yield a low dark current less than 0.01 nA and a champion detectivity exceeding 1013 Jones. The general, facile synthesis of diverse mixed-dimensional perovskite lateral heterostructures provides a versatile hybrid material platform for exploring unique physics and affords new opportunities for advanced perovskite electronics.
Detail
Mycelium-based wood composites for light weight and high strength by experiment and machine learning
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-05-24 , DOI: 10.1016/j.xcrp.2023.101424
Wood composites composed of recombined wood fibers heavily depend on synthetic adhesives for mechanical strength. Here, we focus on using mycelium to gain wood composites and integrating experiments and machine learning for better mechanical properties. We grow mycelium Pleurotus eryngii on stalk fibers as a natural adhesive by forming a secondary fibrous network. We find that mycelium enhances the composite mechanics but breaks down at high temperatures. We obtain composite samples with an ultimate strength of up to 12.99 MPa with a Young’s modulus of 3.66 GPa, which is higher than samples without mycelium obtained from the same condition. We build machine learning models based on experimental tests to predict the material functions for any treatment conditions. The composite with mycelium requires a relatively lower temperature, higher pressure, and shorter pressing time to yield higher strength and modulus. Our results could be useful for engineering composites from living materials.
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High-strength, lightweight nano-architected silica
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-06-27 , DOI: 10.1016/j.xcrp.2023.101475
Continuous nanolattices are an emerging class of mechanical metamaterials that are highly attractive due to their superior strength-to-weight ratios, which originate from their spatial architectures and nanoscale-sized elements possessing near-theoretical strength. Rational design of frameworks remains challenging below 50 nm because of limited methods to arrange small elements into complex architectures. Here, we fabricate silica frameworks with ∼4- to 20-nm-thick elements using self-assembly and silica templating of DNA origami nanolattices and perform in situ micro-compression testing to examine the mechanical properties. We observe strong effects of lattice dimensions on yield strength (σy) and failure mode. Silica nanolattices are found to exhibit yield strengths higher than those of any known engineering materials with similar mass density. The robust coordination of the nanothin and strong silica elements leads to the combination of lightweight and high-strength framework materials offering an effective strategy for the fabrication of nanoarchitected materials with superior mechanical properties.
Detail
Hybrid sulfurothioate-based electrolyte improving aesthetics, performance, and stability of transparent NIR-dye-sensitized solar cells
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-06-12 , DOI: 10.1016/j.xcrp.2023.101455
Enhancing performance, stability, and aesthetics is crucial for the development of transparent photovoltaics (TPV). In TPV, aesthetics are equally or even more important than performance because social acceptance requires maintaining aesthetics to a high level. In this work, we report a colorless hybrid electrolyte consisting of a thioate/iodide mixture. When integrated into wavelength-selective near-infrared-dye-sensitized solar cells (NIR-DSSCs), this electrolyte improves the power conversion efficiency (PCE) to up to 2.9% with a scattering layer and 2.1% in a transparent cell under AM1.5G conditions. It also reaches as high as 96% PCE retention over 1,800 h and confers an outstanding aesthetic level, up to 80% average visible transmittance (AVT), a color rendering index (CRI) of 96, and color purity as low as 14%, thus equaling the aesthetics of a double-glazed glass window.
Detail
Charge distribution in CsFAPbI3 spatially resolved by scanning microwave impedance microscopy
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.xcrp.2023.101491
Metal-halide perovskites deposited by wet-chemical deposition have demonstrated great potential for various electronic applications, including solar cells. A remaining question is how light-induced excess charges become distributed over such polycrystalline material. Here, we examine the local conductive properties of MAPbI3 and CsFAPbI3 by using scanning microwave microscopy (sMIM) in the dark and light. sMIM is an atomic force microscopy (AFM)-based technique measuring variations of the in-phase and out-of-phase signals due to changes in the tip-sample interaction, yielding MIM-Re and MIM-Im images, respectively. Combining this information leads to a picture for CsFAPbI3 in which excess charges are distributed evenly over the grains, but due to local defect-rich areas, possibly related to different crystal facets, local perturbations in carrier concentration exist. For solar cells, this distribution in carrier concentration under illumination leads to variation in the local Fermi level splitting, which should be suppressed to reduce the voltage deficit.
Detail
Cross-carbanion coupling at a rare-earth center
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-07-03 , DOI: 10.1016/j.xcrp.2023.101479
Although reductive elimination of two carbanions at a transition metal center to forge one C–C bond is a fundamental process, the analogous process is missing at a rare-earth metal center. Here, we report a reductive-elimination-type reaction of a dienyl anion and a benzyl anion at a rare-earth center enabled by redox metal-ligand cooperativity where the dienyl group serves as both the coupling partner and electron reservoir. Based on this discovery, we were able to establish the efficient rare-earth-mediated 1,4-hydroalkylation of benzylic C–H bonds of 2-substituted azaarenes across polysubstituted 1,3-diene units. The broad substrate scope, including functional groups incompatible with transition metals, demonstrates the generality of the process and its promising synthetic applications. The reductive-elimination-type reaction at the rare-earth center discovered here represents a new elementary reaction in rare-earth organometallic chemistry and is expected to inspire the general development of rare-earth-promoted cross-nucleophilic coupling.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.60 36 Science Citation Index Science Citation Index Expanded Not
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